molecular formula C3H6O3 B122180 1,3,5-Trioxane CAS No. 110-88-3

1,3,5-Trioxane

Cat. No. B122180
CAS RN: 110-88-3
M. Wt: 90.08 g/mol
InChI Key: BGJSXRVXTHVRSN-UHFFFAOYSA-N
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Description

1,3,5-Trioxane is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a six-membered heterocyclic molecule containing three oxygen atoms alternating with three carbon atoms. This compound is known for its role as a building block in organic synthesis and its ability to form various derivatives with potential utility in different fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 1,3,5-trioxane and its derivatives has been explored through different methods. For instance, the rhodium(II)-catalyzed annulation of azavinyl carbenes with 1,3,5-trioxane has been used to create nine-membered-ringed trioxazonines . This process involves a one-pot, two-step procedure that starts with 1-mesylazide and a terminal alkyne, followed by Cu(I)-catalyzed 1,3-dipolar cycloaddition and rhodium-catalyzed transformations. Another approach involves a four-step synthesis leading to 1,3,5-trioxane-2,4,6-trione, which is the cyclic trimer of carbon dioxide . This synthesis includes chlorination, cyclotrimerization, dehydrochlorination, and ozonolysis steps.

Molecular Structure Analysis

The molecular structure of 1,3,5-trioxane has been characterized in various studies. For example, the structure of cis-2,4-bis(trichloromethyl)-1,3,5-trioxane has been determined to be monoclinic with the molecule adopting a chair conformation and the trichloromethyl groups located equatorially . Additionally, the synthesis and structure of 2,4,6-tricyclobutyl-1,3,5-trioxane have been described, revealing a cis arrangement of the three cyclobutane rings attached to the trioxane ring .

Chemical Reactions Analysis

1,3,5-Trioxane undergoes various chemical reactions that have been studied to understand its reactivity and potential applications. For instance, the unimolecular dissociation of 1,3,5-trioxane at high temperatures has been investigated, showing that formaldehyde is the sole product of this dissociation . Other reactions include the synthesis of 5-arylamino-1,2,4-trioxanes through autoxidation of imines , and the reductive decomposition, pyrolysis, and acid/base-induced decomposition of 5-arylamino-1,2,4-trioxanes, which yield various products including ketones, aldehydes, and N-formylarylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-trioxane have been the focus of several studies. The effects of organic salts on the synthesis of 1,3,5-trioxane have been investigated, revealing that certain organic salts can enhance the yield of trioxane by increasing the catalytic activity of sulfuric acid and the relative volatilities of trioxane in the reaction mixture . Additionally, the copolymerization of trioxane with 1,3-dioxep-5-ene has been studied, resulting in copolymers with crystallinity and thermal stability, and the potential for applications in materials science .

Scientific Research Applications

Monomer for Polyacetals Production

1,3,5-Trioxane is primarily used as a monomer in the production of high-molecular-weight polyacetals. Research has explored the preparation of 1,3,5-trioxane from formaldehyde, focusing on catalysts and reactors and processes for separation and purification (Zeng, 2007).

Reaction Yield and Selectivity

The yield and selectivity of 1,3,5-trioxane are crucial in its production. Studies have been conducted on optimizing design and operation, developing new catalysts, and understanding phase equilibrium and reaction kinetics to improve the equilibrium concentration of 1,3,5-trioxane and control side reactions (Qi et al., 2018).

Chemical Equilibria and Reaction Kinetics

Quantitative NMR spectroscopy has been used to study the chemical equilibria and reaction kinetics of 1,3,5-trioxane formation and decomposition in aqueous formaldehyde solutions (Maiwald et al., 2006).

Organic Salts in Trioxane Synthesis

Research has examined the effects of organic salts on 1,3,5-trioxane synthesis, revealing the influence of salt anions on the yield and demonstrating the advantages of organic salts over Cl-based salts (Yin et al., 2016).

Infrared Spectroscopy Studies

Infrared spectroscopy studies have been conducted on 1,3,5-trioxane, providing insights into its role as the simplest cyclic form of polyoxymethylene, potentially relevant in comet comae and prebiotic chemistry (Gibson et al., 2015).

High-Temperature Studies

The unimolecular dissociation of 1,3,5-trioxane has been studied at high temperatures, providing important insights into its stability and decomposition pathways (Alquaity et al., 2015).

Solubility in Binary Solvents

The solubility of 1,3,5-trioxane in various binary solvents has been measured, contributing to a better understanding of its physical properties and potential applications (Jie et al., 2017).

Copolymerization Kinetics

Kinetic studies of 1,3,5-trioxane in the electro-initiated copolymerization with 1,3-dioxolane have been conducted, offering insights into the polymerization process and product formation (Mengoli & Furlanetto, 1975).

Vapor–Liquid and Chemical Equilibria

Models have been developed for vapor–liquid and chemical equilibria in systems containing 1,3,5-trioxane, formaldehyde, methanol, salt, and water. These models are crucial for optimizing industrial production processes (Zhang et al., 2020).

Heat-Capacity Measurements

Studies on the heat capacity of 1,3,5-trioxane have provided thermodynamic functions, contributing to a deeper understanding of its physical properties (Bommel et al., 1988).

Safety And Hazards

1,3,5-Trioxane is classified as a flammable solid . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing its dust and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Future Directions

1,3,5-Trioxane is attracting increasing attention as an alternative starting material to formaldehyde solution for preparing anhydrous formaldehyde, which is used to manufacture disinfectant agents, acetal resins, bonding materials, pesticides, molding materials, antibacterial agents, etc . In particular, acetal resins are being more widely used in areas where metals were traditional, because of their superior chemical stability, mechanical strength, and plasticity .

properties

IUPAC Name

1,3,5-trioxane
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InChI

InChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2
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InChI Key

BGJSXRVXTHVRSN-UHFFFAOYSA-N
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Canonical SMILES

C1OCOCO1
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Molecular Formula

C3H6O3
Record name 1,3,5-TRIOXANE
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DSSTOX Substance ID

DTXSID4021925
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Molecular Weight

90.08 g/mol
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Physical Description

Transparent crystals or white crystalline solid with a pleasant odor resembling the odor of chloroform. Melts at 62 °C; boils at 115 °C without polymerization. The cyclic trimer of formaldehyde., Other Solid, White solid with a chloroform-like odor; [HSDB] White crystalline powder; [MSDSonline]
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Boiling Point

238.1 °F at 759 mmHg (NTP, 1992), 114.5 °C @ 759 MM HG
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Flash Point

113 °F (NTP, 1992), 45 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C; EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS; SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS, SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE
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Density

1.17 at 149 °F (NTP, 1992) - Denser than water; will sink, 1.17 @ 65 °C
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

13 mmHg at 77 °F (NTP, 1992), 13.0 [mmHg]
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Product Name

1,3,5-Trioxane

Color/Form

CRYSTALLINE SOLID, RHOMBIC NEEDLES FROM ETHER, WHITE

CAS RN

110-88-3
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Melting Point

147 °F (NTP, 1992), 64 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,370
Citations
J Santner, FM Haas, FL Dryer, Y Ju - Proceedings of the Combustion …, 2015 - Elsevier
Few studies of formaldehyde flames are available, especially at pressures greater than 55 torr, due to the difficulties and hazards associated with producing formaldehyde vapor. This …
Number of citations: 48 www.sciencedirect.com
K Beloufa, N Sahli, M Belbachir - Journal of applied polymer …, 2010 - Wiley Online Library
Copolymers (polyoxymethylene) were prepared by cationic copolymerization of 1,3,5‐trioxane (TOX) with 1,3‐dioxolane (DOX) in the presence of Maghnite‐H + (Mag‐H + ) in solution. …
Number of citations: 20 onlinelibrary.wiley.com
EA Irdam, JH Kiefer - Chemical physics letters, 1990 - Elsevier
The decomposition of 1,3,5-trioxane has been studied in shock waves by the laser schlieren technique from 900 to 3000 K. Dissociation was observed over the range 950–1270 K, the …
Number of citations: 34 www.sciencedirect.com
M Tang, HW Wang, YP Wu, JC Tsai… - Journal of Chemical & …, 2022 - ACS Publications
Gas hydrate research studies have received much attention in recent years. In addition to the availability of naturally existing methane hydrates as a new energy source, carbon dioxide …
Number of citations: 4 pubs.acs.org
BY Okamoto, RH Wood, JE Desnoyers… - Journal of Solution …, 1981 - Springer
The enthalpies of dilute aqueous solutions of tetrahydropyran, 1,3-dioxane, 1,4-dioxane, 1,2,5-trioxane, and an equimolal mixture of tetrahydropyran and 1,3,5-trioxane were measured …
Number of citations: 37 link.springer.com
Y Qu, Y Liu, H Zhang, Y Dai, Z Zhu, Y Ma, J Qi… - Journal of Molecular …, 2022 - Elsevier
Polyionic liquids(PILs) have the characteristics of non-volatile, high thermal stability and excellent performance. Because of its strong solubility and molecular recognition ability, it has …
Number of citations: 5 www.sciencedirect.com
H Zhao, J Li, L Wang, C Li, P Li - Industrial & Engineering …, 2019 - ACS Publications
The thermodynamics of 1,3,5-trioxane, methyl acrylate, methyl acetate, and water were systematically investigated, in terms of NRTL and UNIQUAC models. Solubility data of 1,3,5-…
Number of citations: 18 pubs.acs.org
IA Tikhonova, DA Gribanyov, KI Tugashov… - …, 2009 - ACS Publications
The reaction of anhydrous [12]crown-4 with a 1:1 ethanol adduct of the three-mercury anticrown (o-C 6 F 4 Hg) 3 (1) under Ar results in the formation of a double-decker sandwich …
Number of citations: 30 pubs.acs.org
H Zhao, J Fu, FM Haas, Y Ju - Combustion and Flame, 2017 - Elsevier
Many studies of the flame speed of hydrocarbon and oxygenated fuels show that flame speed is very sensitive to formyl radical (HCO) reactions with small species, such as HCO + M = …
Number of citations: 62 www.sciencedirect.com
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Viscosities, ultrasonic velocities, and refractive indices (at 298.15 K) of binary mixtures of 2,4,6-trimethyl-1,3,5-trioxane with dimethyl carbonate, diethyl carbonate, and propylene …
Number of citations: 60 pubs.acs.org

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